molecular formula C35H35O4P B3067844 12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1801196-27-9

12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B3067844
CAS No.: 1801196-27-9
M. Wt: 550.6 g/mol
InChI Key: BLVLNTQNPBGCRZ-UHFFFAOYSA-N
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Description

12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and a dioxaphosphocine moiety. Its molecular formula is C35H35O4P, and it has a molecular weight of 550.62 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and process optimization ensures that the compound is produced at a scale suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical pathways. Its unique structure allows it to participate in complex formation and catalysis, which are critical for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide apart is its unique dioxaphosphocine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective .

Properties

IUPAC Name

12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35O4P/c1-19-15-21(3)29(22(4)16-19)27-9-7-25-11-13-35-14-12-26-8-10-28(30-23(5)17-20(2)18-24(30)6)34(32(26)35)39-40(36,37)38-33(27)31(25)35/h7-10,15-18H,11-14H2,1-6H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVLNTQNPBGCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C=C(C=C7C)C)C)OP(=O)(O3)O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 2
Reactant of Route 2
12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 3
12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 4
Reactant of Route 4
12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 5
Reactant of Route 5
12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 6
12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

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